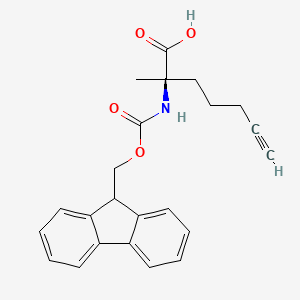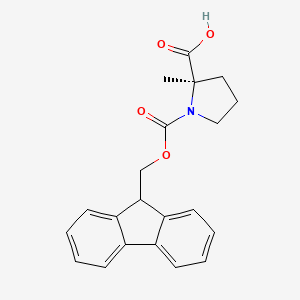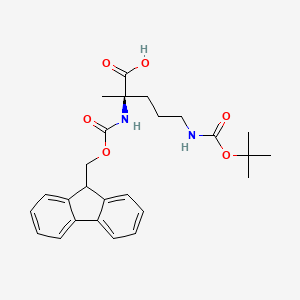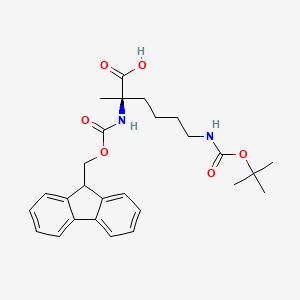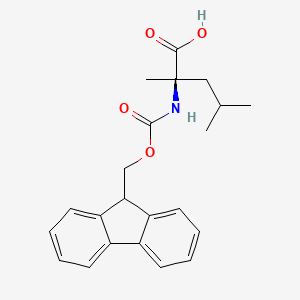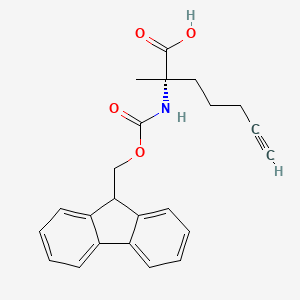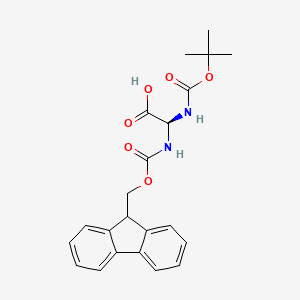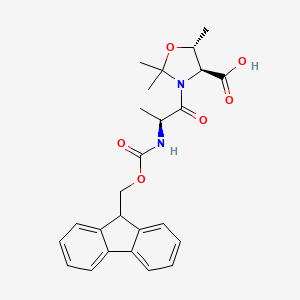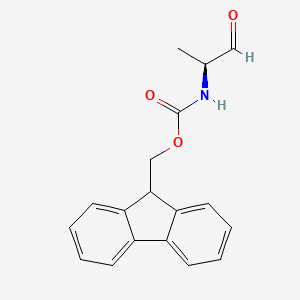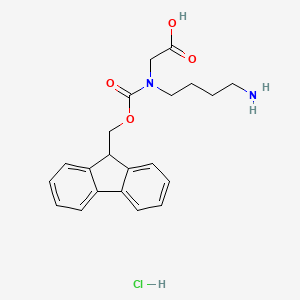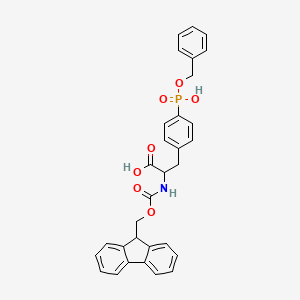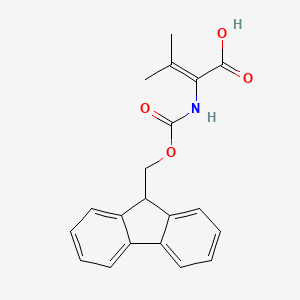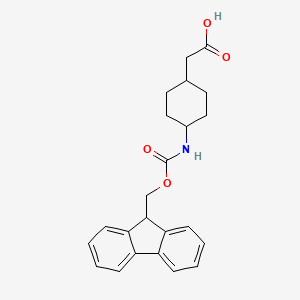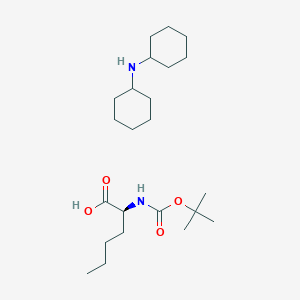
Boc-nle-oh.dcha
Vue d'ensemble
Description
Boc-Nle-OH.DCHA, also known as N-α-t.-Boc-L-norleucine dicyclohexylammonium salt, is a standard building block for the introduction of norleucine amino-acid residues by Boc SPPS12. It is supplied as a DCHA-salt since the free acid is not crystalline2.
Synthesis Analysis
Boc-Nle-OH.DCHA is used in peptide synthesis12. It is suitable for Boc solid-phase peptide synthesis1. However, the specific synthesis process is not detailed in the available resources.
Molecular Structure Analysis
The empirical formula of Boc-Nle-OH.DCHA is C12H23N · C11H21NO412. Its molecular weight is 412.6112.
Chemical Reactions Analysis
Boc-Nle-OH.DCHA is used in Boc solid-phase peptide synthesis1. However, the specific chemical reactions involving Boc-Nle-OH.DCHA are not detailed in the available resources.
Physical And Chemical Properties Analysis
Boc-Nle-OH.DCHA is a white to slight yellow to beige powder13. Its optical rotation α 25/D (c=1 in methanol) is +8.5 - +11.5 °13. The purity of Boc-Nle-OH.DCHA is ≥ 98% as determined by TLC13.Applications De Recherche Scientifique
“Boc-nle-oh.dcha” is a standard building block for the introduction of norleucine amino-acid residues by Boc Solid Phase Peptide Synthesis (SPPS) . It is used in the field of peptide synthesis . The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis .
The specific method of application or experimental procedures would depend on the particular peptide sequence being synthesized. In general, Boc SPPS involves the iterative addition of amino acids to a growing peptide chain, which is attached to a solid support. The Boc group protects the amino group of the amino acid during the synthesis and can be removed under acidic conditions .
As for the results or outcomes obtained, they would also depend on the specific peptide being synthesized and its intended use. Peptides synthesized using Boc SPPS can be used in a wide range of applications, from biological research to drug development .
“Boc-nle-oh.dcha” is a standard building block for the introduction of norleucine amino-acid residues by Boc Solid Phase Peptide Synthesis (SPPS) . It is used in the field of peptide synthesis . The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis .
The specific method of application or experimental procedures would depend on the particular peptide sequence being synthesized. In general, Boc SPPS involves the iterative addition of amino acids to a growing peptide chain, which is attached to a solid support. The Boc group protects the amino group of the amino acid during the synthesis and can be removed under acidic conditions .
As for the results or outcomes obtained, they would also depend on the specific peptide being synthesized and its intended use. Peptides synthesized using Boc SPPS can be used in a wide range of applications, from biological research to drug development .
“Boc-nle-oh.dcha” is primarily used in the field of peptide synthesis . Here are some potential applications:
-
Peptide Synthesis for Biological Research : Peptides synthesized using Boc-nle-oh.dcha can be used in biological research. For example, they can be used to study protein-protein interactions, signal transduction pathways, or immune responses .
-
Drug Development : Peptides are increasingly being used as therapeutic agents. Boc-nle-oh.dcha can be used to synthesize peptides that have potential therapeutic applications .
-
Development of Diagnostic Tools : Peptides can be used as biomarkers for disease diagnosis. Boc-nle-oh.dcha can be used to synthesize peptides that can be used in the development of diagnostic tools .
-
Proteomics Research : In proteomics, peptides are used for protein identification and quantification. Boc-nle-oh.dcha can be used to synthesize peptides for proteomics research .
-
Structural Biology : Peptides can be used to study the structure and function of proteins. Boc-nle-oh.dcha can be used to synthesize peptides for structural biology research .
-
Immunology : Peptides can be used to study immune responses. Boc-nle-oh.dcha can be used to synthesize peptides for immunology research .
Safety And Hazards
Boc-Nle-OH.DCHA is classified as a combustible solid12. It is also highly hazardous to water (WGK 3)12. The flash point is not applicable12.
Orientations Futures
The future directions of Boc-Nle-OH.DCHA are not detailed in the available resources. However, given its role in peptide synthesis, it may continue to be a valuable tool in the field of biochemistry and pharmaceuticals.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H21NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h11-13H,1-10H2;8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t;8-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEVJIUEBDZIJQ-WDBKTSHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944539 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]norleucine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-nle-oh.dcha | |
CAS RN |
21947-32-0 | |
| Record name | L-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21947-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((tert-Butoxy)carbonyl)-L-norleucine, compound with dicyclohexylamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021947320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]norleucine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-butoxy)carbonyl]-L-norleucine, compound with dicyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



